molecular formula C14H14O3 B127149 3-(Benzyloxy)-4-methoxyphenol CAS No. 40914-19-0

3-(Benzyloxy)-4-methoxyphenol

Cat. No.: B127149
CAS No.: 40914-19-0
M. Wt: 230.26 g/mol
InChI Key: GUYAGMJZETTWMM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methoxyphenol (CAS: 40914-19-0) is an ether phenol derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . It belongs to the class of substituted phenols, featuring a benzyloxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound has been extensively studied in medicinal chemistry, with applications in drug discovery and organic synthesis. Key literature references highlight its role in bioactive molecule design, including studies in Bioorganic and Medicinal Chemistry and Heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group in 3-(Benzyloxy)-4-methoxyphenol is susceptible to oxidation. Common oxidizing agents convert this group into quinones, which are useful intermediates in organic synthesis.

Key Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Chromium trioxide (CrO₃) under controlled conditions .

Products :

  • Primary oxidation yields 3-(Benzyloxy)-4-methoxy-1,2-benzoquinone .

  • Prolonged oxidation may lead to cleavage of the benzyl ether, forming 4-methoxycatechol derivatives.

Reduction Reactions

The benzyloxy group undergoes selective reduction, typically via catalytic hydrogenation:

Key Reagents and Conditions :

  • Palladium on carbon (Pd/C) under hydrogen gas (H₂) .

  • Sodium borohydride (NaBH₄) in ethanol for milder reductions .

Products :

  • Reduction of the benzyl ether yields 4-methoxyphenol (also known as mequinol) .

  • Complete hydrogenation of the aromatic ring is not observed under standard conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution. The methoxy group directs incoming electrophiles to the ortho/para positions relative to itself, while the benzyloxy group influences steric accessibility.

Common Reactions :

Reaction Type Reagents/Conditions Product
Halogenation Br₂ in CH₂Cl₂ (room temp)5-Bromo-3-(benzyloxy)-4-methoxyphenol
Nitration HNO₃/H₂SO₄ (0–5°C)5-Nitro derivative
Sulfonation H₂SO₄ (reflux)5-Sulfo derivative

Regioselectivity :

  • Substitution occurs preferentially at the 5-position (para to methoxy, ortho to benzyloxy) .

Cleavage of the Benzyl Ether

The benzyloxy group can be removed under acidic or reductive conditions:

Methods :

  • Hydrogenolysis : Pd/C and H₂ in ethanol (quantitative yield of 4-methoxyphenol) .

  • Acidic Hydrolysis : HCl in dioxane/water (requires harsh conditions due to steric hindrance) .

Comparative Reactivity Analysis

The table below contrasts the reactivity of this compound with structurally related compounds:

Compound Oxidation Susceptibility Reduction Ease EAS Reactivity
This compoundHigh (phenolic OH)ModerateHigh (para-directing)
4-MethoxyphenolVery HighLowModerate
3-BenzyloxyphenolModerateHigh (benzyl ether)Low (ortho-blocked)

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a quinone intermediate .

  • Reduction : Pd/C facilitates heterolytic cleavage of the C–O bond in the benzyl group .

  • EAS : Methoxy group enhances ring electron density, while the benzyloxy group imposes steric effects .

Scientific Research Applications

Medicinal Chemistry

3-(Benzyloxy)-4-methoxyphenol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Drug Development

Research indicates that compounds bearing the benzyloxy substituent exhibit significant biological activity. For instance, studies have demonstrated that derivatives of this compound can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro evaluations showed that specific derivatives exhibited IC50 values ranging from 1.96 μM to 15.8 μM against MAO-B, indicating their potential as drug candidates .

CompoundIC50 (μM)Activity
Compound 9a2.73MAO-B Inhibitor
Compound 10a1.96MAO-B Inhibitor
Compound 11a15.8Moderate MAO-B Inhibitor

Anti-Cancer Activity

A derivative known as BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran) has shown promising anti-metastatic effects in hepatocellular carcinoma (HCC). Studies revealed that BMBF inhibited cell proliferation and migration in Huh7 cells, a human liver cancer cell line, by modulating the expression of proteins associated with epithelial–mesenchymal transition (EMT) and metastasis .

Material Science

In addition to its medicinal applications, this compound is utilized in the development of functional materials.

Organic Light-Emitting Diodes (OLEDs)

The compound's structural features make it suitable for incorporation into organic light-emitting diodes (OLEDs). Its ability to form stable complexes with other organic molecules enhances the efficiency of light emission in OLED applications.

Fluorescent Probes

Research has also explored the use of this compound in creating fluorescent probes for bioimaging applications. The unique optical properties of derivatives allow for targeted imaging of biological processes within living cells.

Analytical Chemistry

This compound is employed in various spectroscopic and chromatographic techniques for analytical purposes.

Spectroscopic Techniques

Analytical chemists utilize this compound to identify and quantify complex mixtures through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct spectral properties facilitate the analysis of biological samples and environmental pollutants .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Benzyloxy)-3-methoxybenzaldehyde

  • CAS: Not explicitly provided (see for synonyms).
  • Molecular Formula : C₁₅H₁₄O₃ (estimated).
  • Key Substituents : Benzyloxy (3-position), methoxy (4-position), and aldehyde (1-position).
  • Properties: The aldehyde group enhances reactivity in condensation and oxidation reactions.
  • Applications : Intermediate in organic synthesis; structural analog of vanillin derivatives .

4-(Benzyloxy)-3-phenethoxyphenol (C3)

  • CAS: Not explicitly provided.
  • Molecular Formula : C₂₁H₂₀O₄ (calculated from ).
  • Key Substituents: Phenethoxy (3-position), benzyloxy (4-position), and phenol (1-position).
  • Synthesis : Prepared via oxidation of 4-(benzyloxy)-3-phenethoxybenzaldehyde using meta-chloroperoxybenzoic acid, followed by hydrolysis (96% yield) .
  • Applications : Likely intermediate in pharmaceutical synthesis due to high synthetic yield .

4-Benzyloxy-2-bromo-1-methoxybenzene

  • CAS: Not explicitly provided (synthesis detailed in ).
  • Molecular Formula : C₁₄H₁₃BrO₂ .
  • Key Substituents : Bromo (2-position), benzyloxy (4-position), methoxy (1-position).
  • Synthesis : Involves bromination of 4-methoxyphenyl acetate using N-bromosuccinimide (NBS), followed by deprotection and benzylation .
  • Properties : Bromine substitution introduces steric and electronic effects, favoring electrophilic substitution reactions.
  • Applications : Halogenated aromatic intermediate for cross-coupling reactions .

3-(Benzyloxy)pyridin-2-amine (3BPA)

  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₂H₁₂N₂O .
  • Key Substituents : Benzyloxy (3-position), amine (2-position), pyridine ring.
  • Properties : Pyridine ring confers basicity and hydrogen-bonding capability. Studied via density functional theory (DFT) for quantum chemical properties at varying temperatures .
  • Applications : Model compound for computational studies on flexible drug-like molecules .

4-Methoxybenzyl Alcohol

  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₈H₁₀O₂ .
  • Key Substituents : Methoxy (4-position), benzyl alcohol (1-position).
  • Properties: Lacks phenolic -OH group, reducing acidity. Limited toxicity data available .
  • Applications: Potential solvent or intermediate in organic reactions; less studied for bioactivity .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications
3-(Benzyloxy)-4-methoxyphenol 40914-19-0 C₁₄H₁₄O₃ 230.26 Benzyloxy (3), methoxy (4), phenol Not detailed in evidence Medicinal chemistry, drug synthesis
4-(Benzyloxy)-3-methoxybenzaldehyde - C₁₅H₁₄O₃ ~242.27 Benzyloxy (4), methoxy (3), aldehyde Not detailed Flavoring, organic synthesis
4-(Benzyloxy)-3-phenethoxyphenol - C₂₁H₂₀O₄ 336.38 Phenethoxy (3), benzyloxy (4) Oxidation-hydrolysis (96% yield) Pharmaceutical intermediate
4-Benzyloxy-2-bromo-1-methoxybenzene - C₁₄H₁₃BrO₂ 307.16 Bromo (2), benzyloxy (4) Bromination-protection steps Halogenated intermediate
3-(Benzyloxy)pyridin-2-amine - C₁₂H₁₂N₂O 200.24 Benzyloxy (3), pyridine-2-amine Not detailed Computational chemistry studies
4-Methoxybenzyl Alcohol - C₈H₁₀O₂ 138.16 Methoxy (4), benzyl alcohol Not detailed Solvent, organic intermediate

Key Findings and Implications

Structural Influence on Reactivity: The aldehyde group in 4-(Benzyloxy)-3-methoxybenzaldehyde increases its utility in nucleophilic additions compared to phenolic analogs . Bromine substitution in 4-Benzyloxy-2-bromo-1-methoxybenzene enhances its role in cross-coupling reactions .

Biological Relevance: this compound’s phenolic -OH group may contribute to antioxidant or receptor-binding activity, as suggested by its prominence in medicinal chemistry literature . The pyridine ring in 3BPA enables unique electronic properties for computational modeling .

Synthetic Efficiency: High-yield synthesis of 4-(Benzyloxy)-3-phenethoxyphenol (96%) underscores the robustness of oxidation-hydrolysis protocols .

Safety and Handling: Limited toxicity data for 4-Methoxybenzyl alcohol and 4-Butoxy-3-chloro-5-methoxybenzaldehyde highlight the need for further safety studies .

Biological Activity

3-(Benzyloxy)-4-methoxyphenol, also known as a derivative of phenolic compounds, has gained attention in recent years for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and data.

  • Molecular Formula : C16H18O3
  • Molecular Weight : Approximately 270.31 g/mol
  • Structure : The compound consists of a methoxy group and a benzyloxy group attached to a phenolic ring, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit strong antioxidant properties. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, which can prevent oxidative stress-related damage in cells.

  • Study Findings : A study demonstrated that the compound showed significant radical scavenging activity in vitro, suggesting its potential use as an antioxidant agent in food and pharmaceutical applications .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been explored through various assays. Inflammatory markers such as TNF-α and IL-6 are often measured to assess the compound's efficacy.

  • Research Insight : In cellular models, treatment with this compound reduced the expression levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis.

  • Case Study : In a study involving breast cancer cell lines, the compound was shown to significantly decrease cell viability and promote apoptotic pathways. The IC50 value was determined to be around 25 µM after 48 hours of treatment .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammation and immune responses.
  • Induction of Apoptosis : It appears to activate caspase-dependent pathways leading to programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
2-(3-Benzyloxy-4-methoxyphenyl)ethylamineC16H20N2O2Potential psychoactive properties
4-MethoxyphenolC8H10O2Antioxidant and antimicrobial
3-BenzyloxyanilineC13H13NOAntioxidant and anti-inflammatory

These comparisons highlight how structural variations can influence biological activity significantly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(Benzyloxy)-4-methoxyphenol derivatives?

  • Methodology : The compound can be synthesized via condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form Schiff base intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite .
  • Key considerations : Monitor reaction progress via TLC (dichloromethane mobile phase) and NMR spectroscopy. Yield optimization (e.g., 91% in ) depends on stoichiometric ratios and reaction time .

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

  • Methodology :

  • 1H/13C-NMR : Assign peaks based on characteristic signals, such as benzyloxy protons (δ 5.11 ppm) and methoxy groups (δ 3.84 ppm) .
  • FTIR : Identify O–H stretches (~3198 cm⁻¹), aromatic C=C (1509–1596 cm⁻¹), and ether C–O (1087–1131 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 334.1553 for triazolopyridine derivatives) .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodology : Use vacuum filtration followed by sequential washing with water and methanol to remove unreacted starting materials and byproducts. Recrystallization in ethanol or methanol enhances purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during benzyloxy/methoxy group introduction on phenolic substrates?

  • Methodology : Employ protective group strategies. For example, acetylation of phenolic –OH groups prevents undesired substitutions during bromination (e.g., using NBS in acetonitrile). Subsequent deprotection and benzylation yield regioselective products .
  • Data analysis : Compare NMR spectra of intermediates to confirm substitution patterns (e.g., para vs. ortho positioning) .

Q. What mechanistic insights explain the cyclization of Schiff base intermediates to triazolo derivatives?

  • Methodology : Oxidative cyclization using NaOCl in ethanol proceeds via a radical or electrophilic pathway. Monitor reaction intermediates using time-resolved NMR to identify transient species .
  • Key parameters : Reaction time (3–24 hours) and oxidant concentration influence cyclization efficiency and product stability .

Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?

  • Methodology : Conduct stability studies by exposing the compound to varying pH (e.g., HCl/NaOH solutions). Analyze degradation products via LC-MS and compare with synthetic standards .
  • Findings : The benzyloxy group enhances steric protection of the phenolic –OH, reducing hydrolysis rates compared to unprotected analogs .

Properties

IUPAC Name

4-methoxy-3-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYAGMJZETTWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543105
Record name 3-(Benzyloxy)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40914-19-0
Record name 3-(Benzyloxy)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.), stirred solution of 3-benzyloxy-4-methoxybenzaldehyde (10 g) in MeOH (100 mL) was added hydrogen peroxide (5.5 mL of 30% aqueous) dropwise. After having been warmed to RT, concentrated sulfuric acid (1 mL) was added and the resulting solution was allowed to stir for 1.5 h. The reaction mixture was partitioned between ethyl ether/saturated aqueous sodium bicarbonate, another organic layer was dried over sodium sulfate and concentrated in vacuo to afford an oil. Flash chromatography (20% ethyl acetate/hexanes) afforded 3-benzyloxy-4-methoxyphenol (5.8 g).
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Synthesis routes and methods II

Procedure details

FIGS. 17 and 18 disclose a procedure for synthesizing futoenone and futoenone derivative compounds. Benzyl bromide (BnBr) is used to protect isovanillin (201) by reaction using phase transfer conditions to yield 3-benzyloxy-4-methoxybenzaldehyde (202). Oxidation of 3-benzyloxy-4-methoxybenzaldehyde (202) with m-chloroperbenzoic acid followed by hydrolysis in refluxing methanol yields 3-benzyloxy-4-methoxyphenol (203). The phenol is placed in toluene and the suspension is treated with n-butyl-lithium to form a precipitate. 1,4-dibromobutene is then added to the reaction and the contents are heated to reflux overnight to form vinylbenzofuran (206). An ester (207) is formed using a Horner-Emmons modified Wittig reaction and is subsequently reduced to the allylic alcohol (208) using diisobutylaluminum hydride. The allylic alcohol can then be epoxidized in a Sharpless epoxidation to form 2-(2,3'-epoxybutanol)-7-benzyloxy-6-methoxydihydrobenzofuran (209).
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Synthesis routes and methods III

Procedure details

3-chloroperoxybenzoic acid (9.9 g, 0.0343 mols), in small portions, is added to a stirred solution of 3-benzyloxy-4-methoxybenzaldehyde (201, prepared as described in Example 66) (7.57 g, 0.0313 mols) in dicloromethane (100 ml) over a thirty minute period With vigorous shirring. The reaction flask is fitted with a condensor and the contents is heated to reflux for six hours and monitored by TLC using 2:1 hexane-ethyl acetate as eluant. The reaction is filtered off the 3-chlorobenzoic acid (which precipitates out of solution) and the filtrate is washed with saturated sodium bicarbonate followed by water and dried in vacuo to an oil which eventually solidifies. The solid is subsequently dissolved in distilled methanol (80 ml) and heated to reflux under nitrogen. TLC using hexane-ethyl acetate as the eluant shows almost complete conversion after two hours and forty five minutes. The solvent is removed in vacuo no produce a dark oil which is redissolved in a small amount of ethyl acetate and purified by column chromatography on silica gel (2:1 hexane-ethyl acetate as eluant). The major fraction from the column is combined and concentrated in vacuo to a solid (4.68 g, 64.9%).
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9.9 g
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3-benzyloxy-4-methoxybenzaldehyde
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7.57 g
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100 mL
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hexane ethyl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Benzyloxy)-4-methoxyphenol
3-(Benzyloxy)-4-methoxyphenol
3-(Benzyloxy)-4-methoxyphenol
3-(Benzyloxy)-4-methoxyphenol
3-(Benzyloxy)-4-methoxyphenol
3-(Benzyloxy)-4-methoxyphenol

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